Chiral Purity: (R)-Isomer vs. Racemate
The (R)-5-(oxiran-2-ylmethoxy)quinoline is offered as a single enantiomer with an optical purity of ≥98% ee . This contrasts with the racemic mixture (CAS 129717-21-1), which is an equimolar blend of (R)- and (S)-enantiomers. The stereochemistry at the epoxide is critical because nucleophilic ring-opening with amines occurs with inversion or retention of configuration, directly translating the (R)-epoxide's chirality to the final product's stereocenter. Using racemic material would produce a 1:1 diastereomeric mixture that requires separation. Furthermore, the (S)-enantiomer is not a viable substitute; it would lead to the opposite stereochemistry in the final molecule, which in the context of carvedilol synthesis, yields the pharmacologically distinct (S)-carvedilol enantiomer [1].
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | ≥98% ee (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (0% ee); (S)-enantiomer (≤98% ee) |
| Quantified Difference | ≥98% enantiomeric excess vs. 0% ee |
| Conditions | Product specification from commercial suppliers; stereochemical principles of epoxide chemistry |
Why This Matters
Procurement of the specific (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring direct entry into enantioselective synthetic pathways.
- [1] Liang, Y., et al. (2021). Prevention of Skin Carcinogenesis by the Non-β-blocking R-carvedilol Enantiomer. Cancer Prevention Research, 14(5), 527-538. View Source
